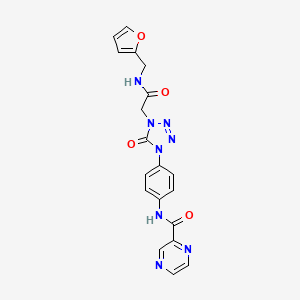

N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Molecular Structure Analysis

Pyrrolopyrazine, the core structure of the compound, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The specific molecular structure of “N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide” is not clearly mentioned in the retrieved papers.Scientific Research Applications

Synthesis and Theoretical Calculations

Research has been conducted on the synthesis and theoretical calculations of pyrazole-3-carboxamide and -3-carboxylate derivatives, starting from furan-2,3-diones. These studies have explored the electronic structures of reactants, transition states, intermediate states, and final products, highlighting the versatility of pyrazole derivatives in synthesizing new heterocycles with potential biological and pharmacological activities (Yıldırım & Kandemirli, 2005).

Novel Heterocycles Synthesis

Another area of focus has been the efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles. These compounds were synthesized through reactions involving α-halocarbonyl compounds, leading to derivatives with potential for pharmacological activity investigation in future studies (El‐dean et al., 2018).

Antimicrobial and Anticancer Activities

Research has also been focused on the synthesis and evaluation of antimicrobial and anticancer activities of pyrazole derivatives. For example, 4-acyl-pyrazoles have shown potent antibacterial activity, highlighting the significance of incorporating pyrazole and other heterocyclic moieties into new compounds (Cetin & Bildirici, 2016). Furthermore, some pyrazolo[3,4-d]pyrimidin-4-one derivatives have exhibited significant antitumor activity against human breast adenocarcinoma cell lines, underscoring the therapeutic potential of these compounds (Abdellatif et al., 2014).

Spectroscopic Characterization and Molecular Docking Studies

The synthesis, spectroscopic characterization (including FT-IR and NMR analyses), and molecular docking studies of oxadiazole and pyrazine derivatives have been carried out. These studies have not only provided insights into the structural aspects of these compounds but have also explored their anti-tubercular activities, offering a promising direction for developing new anti-cancer drugs (El-Azab et al., 2018).

Future Directions

The future directions for research on “N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide” and similar compounds could involve further exploration of their biological activities and mechanisms of action, as well as the development of new synthetic methods . This could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name |

N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N8O4/c28-17(22-10-15-2-1-9-31-15)12-26-19(30)27(25-24-26)14-5-3-13(4-6-14)23-18(29)16-11-20-7-8-21-16/h1-9,11H,10,12H2,(H,22,28)(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXUVJWAIWDKRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2600512.png)

![N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600520.png)